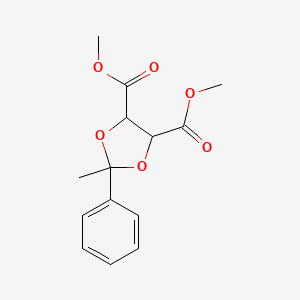

Dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate

Description

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is a chiral compound derived from L-tartaric acid It is characterized by the presence of a phenylethylidene group and two ester functionalities

Properties

IUPAC Name |

dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCUQFGXSPZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester typically involves the reaction of L-tartaric acid with 1-phenylethylidene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this synthesis include dimethyl sulfate and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenylethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester has several applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.

Medicine: Investigated for its potential use in the synthesis of chiral drugs.

Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester involves its interaction with chiral centers in target molecules. The phenylethylidene group provides steric hindrance, which influences the stereochemistry of the reactions it undergoes. This compound can act as a chiral auxiliary, directing the formation of specific enantiomers in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

- (2R,3R)-3-Hydroxypipecolic Acid

- ®-Pipecolic Acid

- ®-Ethyl-6-oxopipecolate

- β-(+)-Conhydrine

- (−)-Swainsonine

Uniqueness

(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester is unique due to its specific chiral configuration and the presence of the phenylethylidene group. This configuration provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and chiral resolution .

Biological Activity

Dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate, also known as (4R,5R)-Dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate, is a chiral compound derived from L-tartaric acid. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and materials science.

- Molecular Formula : C14H16O6

- Molecular Weight : 280.27 g/mol

- CAS Number : 104333-83-7

- InChI : InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3

Research indicates that this compound exhibits various biological activities which may be attributed to its structural characteristics. The compound's dioxolane ring and ester functionalities contribute to its reactivity and interactions with biological targets.

- Antioxidant Activity : Studies have shown that compounds with similar structures can exhibit significant antioxidant properties. The presence of phenolic groups in related compounds often correlates with the ability to scavenge free radicals, suggesting potential for similar activity in dimethyl 2-methyl-2-phenyl derivatives.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways. Compounds with dioxolane structures have been linked to reduced expression of pro-inflammatory cytokines.

- Antimicrobial Properties : There is emerging evidence that dioxolane derivatives can possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of dimethyl 2-methyl derivatives using DPPH radical scavenging assays. The results indicated a significant decrease in DPPH absorbance, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Dimethyl 2-methyl derivative | 25 |

| Ascorbic Acid | 20 |

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with dimethyl 2-methyl derivatives significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for anti-inflammatory effects through modulation of immune response.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound A | 75 | 60 |

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited bactericidal effects at lower concentrations compared to traditional antibiotics.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Basic: How can researchers optimize the synthesis of Dimethyl 2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate to improve yield and purity?

Methodological Answer:

Optimization requires systematic experimental design. Use statistical methods (e.g., factorial design or response surface methodology) to identify critical variables such as temperature, catalyst loading, and solvent polarity. For example, Moonen et al. (2004) highlight the role of solvent choice in stabilizing intermediates during dioxolane formation . Additionally, Ngwerume and Camp (2013) demonstrated that adjusting stoichiometric ratios of acetylenedicarboxylate derivatives can minimize side reactions . Incorporate real-time monitoring (e.g., TLC or in-situ IR) to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity and stereochemistry. For complex splitting patterns, 2D techniques (e.g., COSY, HSQC) resolve overlapping signals .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. Bruker APEX2 software (as used in crystallographic studies of analogous dioxolanes) enables precise refinement of bond lengths and angles .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, while fragmentation patterns confirm functional groups .

Advanced: How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:

Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s workflow combines reaction path searches with experimental validation, reducing trial-and-error cycles . For example, compute activation energies for ring-opening reactions to prioritize synthetic routes. Software like Gaussian or ORCA can simulate solvent effects and steric hindrance using implicit/explicit solvation models . Cross-validate predictions with kinetic experiments (e.g., variable-temperature NMR) .

Advanced: How can researchers resolve contradictions in reported reaction kinetics or stereochemical outcomes?

Methodological Answer:

- Data Triangulation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in kinetic datasets. For stereochemical discrepancies, compare computed vs. experimental optical rotations or circular dichroism spectra .

- Cross-Laboratory Collaboration : Share raw data (e.g., crystallographic .cif files or kinetic traces) via platforms like Zenodo to enable independent verification .

Advanced: What are the challenges in scaling up laboratory-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and minimize racemization. CRDC subclass RDF2050112 emphasizes reactor geometry’s impact on mixing efficiency .

- Process Control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor enantiomeric excess in real time .

- Thermodynamic Profiling : Calculate phase diagrams for intermediates to avoid unwanted crystallization during scale-up .

Advanced: How to employ hybrid experimental-computational workflows for mechanistic studies?

Methodological Answer:

- Reaction Network Mapping : Use software (e.g., Chematica) to generate plausible mechanisms, then validate with isotopic labeling (e.g., tracing for esterification steps) .

- Machine Learning : Train models on historical kinetic data to predict optimal reaction conditions. ICReDD’s feedback loop integrates experimental results into computational databases for iterative refinement .

- Microkinetic Modeling : Combine DFT-derived activation barriers with experimental rate constants to construct microkinetic models, identifying rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.